Ethyl pyridin-3-ylcarbamate
Overview
Description
Ethyl pyridin-3-ylcarbamate is an organic compound with the empirical formula C8H10N2O2 . It has a molecular weight of 166.18 .
Molecular Structure Analysis
The molecular structure of Ethyl pyridin-3-ylcarbamate involves cyclic amide-water-pyridine moieties . The primary hydrogen bonding and aggregation in these carbamates involve these moieties as dimers about inversion centres .Physical And Chemical Properties Analysis
Ethyl pyridin-3-ylcarbamate is a solid compound . Its SMILES string is O=C(OCC)NC1=CN=CC=C1 .Scientific Research Applications
1. Field: Chemistry Ethyl pyridin-3-ylcarbamate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It’s used in proteomics research .
4. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate also depend on the specific research context. For instance, it has been used in the synthesis of pyridine derivatives, which are important heterocyclic compounds with a wide range of biological activities .
1. Field: Proteomics Research Ethyl pyridin-3-ylcarbamate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.
4. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate in proteomics research would also depend on the specific research context. For instance, it could potentially aid in the identification and analysis of proteins in a given sample .
5. Field: Synthesis of Substituted Carbamates Ethyl pyridin-3-ylcarbamate can be used in the synthesis of substituted carbamates . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals.
8. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate in the synthesis of substituted carbamates would depend on the specific synthesis route and the desired product .
1. Field: Proteomics Research Ethyl pyridin-3-ylcarbamate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.
4. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate in proteomics research would also depend on the specific research context. For instance, it could potentially aid in the identification and analysis of proteins in a given sample .
5. Field: Synthesis of Substituted Carbamates Ethyl pyridin-3-ylcarbamate can be used in the synthesis of substituted carbamates . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals.
8. Results or Outcomes The outcomes of using Ethyl pyridin-3-ylcarbamate in the synthesis of substituted carbamates would depend on the specific synthesis route and the desired product .
Safety And Hazards
properties
IUPAC Name |
ethyl N-pyridin-3-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRSARVOZNPQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284277 | |
Record name | ethyl pyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyridin-3-ylcarbamate | |
CAS RN |
6276-11-5 | |
Record name | 6276-11-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl pyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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